
1-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one" is a derivative of the quinazolin-4-one ring, which is linked to a 1,3,4-oxadiazole moiety. This class of compounds has been the subject of research due to their potential pharmacological activities. The oxadiazole ring, in particular, is known for its presence in compounds with various biological activities, including antimicrobial and anti-inflammatory properties .
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole derivatives involves multiple steps, starting with the formation of intermediates such as 2-methyl-4H-3,1-benzoxazin-4-one or 2-phenyl-4H-3,1-benzoxazin-4-one. These intermediates are then treated with semicarbazide to afford carbohydrazide derivatives, which are subsequently cyclized with aromatic acids, aldehydes, or carbon disulfide to produce the final oxadiazole derivatives . The purity of these compounds is typically confirmed using techniques like thin-layer chromatography, and their structures are elucidated through infrared spectroscopy, nuclear magnetic resonance, and mass spectroscopy.
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized by the presence of a 1,3,4-oxadiazole ring attached to a quinazolin-4-one core. The specific substituents on the oxadiazole ring, such as bromo or iodo groups, can significantly influence the biological activity of these compounds. The precise arrangement of atoms within the molecule is determined using spectroscopic methods, which provide insights into the potential interaction of these compounds with biological targets .
Chemical Reactions Analysis
The chemical reactivity of oxadiazole derivatives is influenced by the functional groups present in the molecule. The oxadiazole ring itself is a heterocyclic compound that can participate in various chemical reactions, potentially leading to the formation of new derivatives with different biological activities. The presence of substituents on the aromatic ring can also affect the compound's reactivity, allowing for further chemical modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives, such as melting points and solubility, are crucial for their potential application as pharmacological agents. These properties are determined through experimental methods and are essential for understanding the compound's behavior in biological systems. The antimicrobial activity of these compounds is tested against various bacterial and fungal strains using methods like the broth microdilution method, while their analgesic and anti-inflammatory activities are evaluated in animal models .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antibacterial Activity
Several studies have synthesized and tested oxadiazole derivatives for their potential antibacterial activities. Joshi et al. (2011) synthesized a new series of oxadiazole compounds, demonstrating significant antibacterial activity against various bacterial strains (Joshi, Mandhane, Khan, & Gill, 2011). Similarly, research by Rajanarendar et al. (2010) on novel pyrimido[5,4-c]quinolin-5-ones revealed good antibacterial and antifungal activity, suggesting potential for development into antimicrobial agents (Rajanarendar, Reddy, Murthy, Reddy, Raju, Srinivas, Praveen, & Rao, 2010).
Anticancer Activity
Compounds featuring the oxadiazole moiety have been investigated for their anticancer properties. Kamath, Sunil, and Ajees (2016) synthesized quinoline–indole–oxadiazole hybrids, demonstrating in vitro cytotoxic potential against breast adenocarcinoma cell lines. Notably, certain derivatives exhibited low IC50 values and high selectivity indices, indicating potential as anticancer agents (Kamath, Sunil, & Ajees, 2016).
Antioxidant and Antitumor Activities
A series of (1,3,4-oxadiazol-2-yl)-1H-benzo[h]quinolin-4-one derivatives were synthesized by Fadda et al. (2011), including glucose and xylose hydrazones. These compounds were evaluated for their antioxidant properties and cytotoxicity, showing moderate to high activities and indicating their potential for further development in therapeutic contexts (Fadda, Abdel-Rahman, El‐Sayed, Zidan, & Badria, 2011).
Synthesis and Characterization
Research into the synthesis, characterization, and application of these compounds extends beyond biomedical applications to include materials science. For example, Wu et al. (2017) explored the self-assembly of new coordination polymers based on asymmetric oxadiazole-containing ligands. This work highlights the role of counterions in the structural assembly of these polymers and their potential applications in materials science (Wu, Pan, Zhang, Jin, & Ma, 2017).
Eigenschaften
IUPAC Name |
1-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c1-12-7-3-4-8-13(12)18-20-19(24-21-18)15-11-22(2)16-10-6-5-9-14(16)17(15)23/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLAMMVZVULGRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CN(C4=CC=CC=C4C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

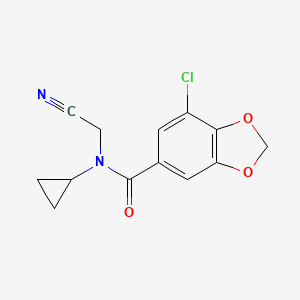
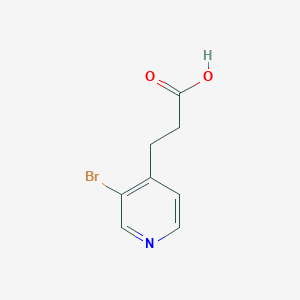
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2500580.png)

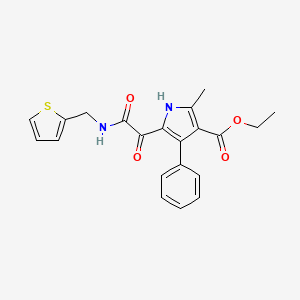
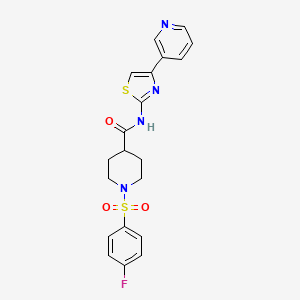
![7-Oxa-1-azaspiro[4.4]nonane hemioxalate](/img/structure/B2500585.png)
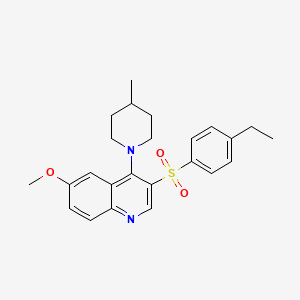

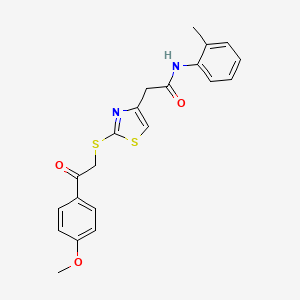
![methyl 4-[(3E)-3-[hydroxy(3-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate](/img/structure/B2500591.png)
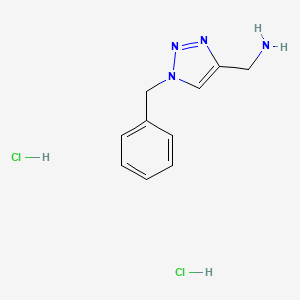
![1-(2,3-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2500595.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2500596.png)